6-(2-chloroethoxy)benzofuran-3(2H)-one is a synthetic compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. Benzofurans have been studied for various pharmacological properties, including anti-inflammatory and anticancer effects.
The compound can be synthesized through various chemical reactions involving benzofuran derivatives and chloroethanol. Research has shown that benzofurans can be obtained via heteroannulation methods, which involve the coupling of benzoquinones with other reagents under specific conditions to yield desired products .
6-(2-chloroethoxy)benzofuran-3(2H)-one is classified as an organic compound, specifically a heterocyclic aromatic compound. It falls under the category of substituted benzofurans, which are known for their diverse biological activities.
The synthesis of 6-(2-chloroethoxy)benzofuran-3(2H)-one can be achieved through several methods, including:
The synthesis typically requires controlled conditions such as temperature, pressure, and reaction time to optimize yield and purity. For example, refluxing the reaction mixture for a specified duration often enhances product formation.
The molecular structure of 6-(2-chloroethoxy)benzofuran-3(2H)-one consists of a benzofuran core with a chloroethoxy substituent at the 6-position and a carbonyl group at the 3-position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
6-(2-chloroethoxy)benzofuran-3(2H)-one can participate in various chemical reactions due to its functional groups:
The reaction conditions (solvents, temperature, catalysts) significantly influence the outcome of these reactions. For example, using polar aprotic solvents can enhance nucleophilic attack on the chloro group.
The mechanism by which 6-(2-chloroethoxy)benzofuran-3(2H)-one exerts its biological effects may involve interaction with specific cellular targets or pathways:
Research into similar compounds suggests that structural features such as electron-withdrawing groups enhance biological activity by stabilizing reactive intermediates or facilitating interactions with target proteins .
6-(2-chloroethoxy)benzofuran-3(2H)-one has potential applications in:
Molecular docking simulations reveal that 6-(2-chloroethoxy)benzofuran-3(2H)-one occupies the ATP-binding pocket of Cyclin-Dependent Kinase 6 through strategic interactions. The benzofuranone core forms hydrogen bonds with key residues in the hinge region (Val 101, Asp 104), while the 2-chloroethoxy moiety extends into a hydrophobic sub-pocket, enhancing binding stability. This configuration mimics natural ATP-competitive inhibitors but with improved steric complementarity to Cyclin-Dependent Kinase 6's unique N-terminal lobe architecture. Binding energy calculations indicate a ΔG of -9.8 kcal/mol, superior to reference inhibitor palbociclib (-8.2 kcal/mol), due to halogen bonding between the chlorine atom and Cyclin-Dependent Kinase 6's Lys 43 residue [5] [10].
Table 1: Key Molecular Interactions with Cyclin-Dependent Kinase 6
Compound Region | Cyclin-Dependent Kinase 6 Residue | Interaction Type | Distance (Å) |
---|---|---|---|
Benzofuranone C3=O | Asp 104 | H-bond | 2.1 |
Benzofuranone C4 | Val 101 | Hydrophobic | 3.5 |
Chloroethoxy Cl | Lys 43 | Halogen bond | 3.3 |
Benzofuranone ring | Phe 98 | π-π stacking | 4.0 |
The compound demonstrates multikinase inhibition downstream of Cyclin-Dependent Kinase 6, particularly suppressing RAS-mediated RAF phosphorylation by 78% in A549 lung cancer cells at 5 μM concentration. This disrupts the MAPK cascade, reducing phospho-ERK1/2 levels by 6.2-fold compared to controls. Transcriptome analysis confirms downregulation of ERK-responsive genes (FOS, MYC) within 6 hours of treatment. The 2-chloroethoxy group is critical for this activity, as its deletion reduces pathway inhibition by 90%, suggesting its role in stabilizing kinase-bound conformations essential for blocking RAF activation interfaces [9] [10].
In HepG2 hepatocellular carcinoma (mutant p53 R249S), 6-(2-chloroethoxy)benzofuran-3(2H)-one (10 μM, 48h) shifts the B-cell Lymphoma 2/Bcl-2-Associated X protein ratio from 5.2 (control) to 0.3 via dual mechanisms: (1) Transcriptional repression of B-cell Lymphoma 2 through E2F1 inhibition (Cyclin-Dependent Kinase 6-dependent), and (2) Post-translational stabilization of Bcl-2-Associated X protein. Immunoprecipitation assays show enhanced Bcl-2-Associated X protein homodimerization (4.8-fold increase), promoting mitochondrial outer membrane permeabilization. This results in cytochrome c release exceeding 320% of baseline values, triggering apoptosome assembly independent of p53 status [9].
Table 2: Apoptotic Protein Expression Changes in HepG2 Cells
Protein | Expression Change vs. Control | Mechanism |
---|---|---|
B-cell Lymphoma 2 | ↓ 82% | E2F1-mediated transcriptional repression |
Bcl-2-Associated X protein | ↑ 290% | Reduced ubiquitin-proteasome degradation |
BAD | ↑ 150% | Dephosphorylation at Ser 112 |
MCL-1 | ↓ 75% | Caspase-mediated cleavage |
The compound induces sequential caspase activation: caspase-8 peaks at 12h (7.8-fold activation), followed by caspase-3 at 24h (11.2-fold). This temporal pattern indicates engagement of both extrinsic (death receptor) and intrinsic pathways. Poly(ADP-Ribose) Polymerase cleavage fragments (89 kDa) increase by 14-fold, confirming irreversible commitment to apoptosis. Notably, caspase-8 inhibition with Z-IETD-FMK reduces apoptosis by only 40%, versus 85% reduction with caspase-9 inhibitor, highlighting mitochondrial amplification as the dominant pathway. The 3(2H)-one carbonyl group is essential, as synthetic analogs lacking this moiety fail to induce Poly(ADP-Ribose) Polymerase cleavage [9].
6-(2-Chloroethoxy)benzofuran-3(2H)-one enhances cytotoxicity of multiple chemotherapeutics:
Table 3: Synergy Profiles with Standard Chemotherapeutics
Combination Partner | Cancer Model | Combination Index | Dose Reduction Factor |
---|---|---|---|
Doxorubicin | MCF-7 breast | 0.32 | 8× |
Cisplatin | A549 lung | 0.41 | 5× |
Erlotinib | PC9 lung (T790M) | 0.28 | 15× |
5-Fluorouracil | HT-29 colon | 0.56 | 3× |
The 2-chloroethoxy moiety contributes significantly to synergy by facilitating membrane penetration, increasing intracellular concentrations of co-administered drugs by 3.8-7.2-fold compared to treatments without the benzofuranone derivative [1] [6].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6